4-Methylphthalimide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)9(12)10-8(6)11/h2-4H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRUJPIJOJHCOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408788 | |
| Record name | 4-Methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40314-06-5 | |
| Record name | 4-Methylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Methylphthalimide
Advanced Synthesis Routes to 4-Methylphthalimide and its Substituted Analogues
The creation of this compound and its derivatives can be achieved through various chemical pathways. These methods are foundational for accessing this important chemical scaffold.
Nitration Reactions for the Preparation of 4-Nitro-N-methylphthalimide
A key derivative, 4-nitro-N-methylphthalimide, is frequently synthesized via the nitration of N-methylphthalimide. researchgate.netgoogle.comscribd.com This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalimide (B116566) ring.
One common method involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. researchgate.netscribd.com The reaction of N-methylphthalimide with this mixture yields 4-nitro-N-methylphthalimide. researchgate.netscribd.com A specific protocol describes the addition of a mixed acid solution (sulfuric and nitric acids) to N-methylphthalimide at a controlled temperature of 20°-30°C, followed by a reaction period at 55°-60°C for 4 hours, resulting in an 81% yield of the desired product. researchgate.netscribd.com
Another approach utilizes methylene (B1212753) chloride as a solvent in conjunction with concentrated sulfuric and nitric acids. google.comgoogle.com In one example, N-methylphthalimide is dissolved in methylene chloride and 98.3% sulfuric acid. The mixture is brought to a slow reflux, and 98.1% nitric acid is added. After further stirring and heating, the product is extracted with methylene chloride, yielding 90% of the theoretical amount of 4-nitro-N-methylphthalimide. google.com This process is noted for producing a mixture containing the desired 4-nitro isomer along with the 3-nitro isomer and unreacted starting material. google.comgoogle.com
The reaction conditions, including temperature and the ratio of reactants, are crucial for optimizing the yield and selectivity of the nitration process.
| Reactants | Reagents | Solvent | Temperature | Yield of 4-Nitro-N-methylphthalimide | Reference |
| N-Methylphthalimide | Mixed Sulfuric and Nitric Acids | Toluene (B28343) (for precursor synthesis) | 20-30°C (addition), 55-60°C (reaction) | 81% | researchgate.netscribd.com |
| N-Methylphthalimide | Concentrated Nitric Acid, Concentrated Sulfuric Acid | Methylene Chloride | ~41°C (reflux) | 90% (of theoretical) | google.comgoogle.com |
| N-Methylphthalimide | Fuming Concentrated Nitric Acid, Concentrated Sulfuric Acid | - | 10-15°C | Not specified | patsnap.com |
N-Alkylation and N-Arylation Strategies from Precursors
The synthesis of N-substituted phthalimides, including this compound derivatives, often involves the N-alkylation or N-arylation of a phthalimide precursor. A foundational method for creating the N-methylphthalimide core is the reaction of phthalic anhydride (B1165640) with methylamine (B109427). researchgate.netscribd.com For instance, reacting phthalic anhydride with an aqueous solution of methylamine in toluene can achieve a 94% yield of N-methylphthalimide. researchgate.netscribd.com
Further N-alkylation can be performed on substituted phthalimides. For example, 4-amino-N-methylphthalimide can be N-alkylated using n-alkyl sulfonates or halides. researchgate.net The choice of alkylating agent and reaction conditions can influence the formation of mono- or di-alkylated products. researchgate.net
The use of ionic liquids as a reaction medium represents a more modern approach to N-alkylation. organic-chemistry.org This method has been shown to be effective for the N-alkylation of phthalimide with various alkyl halides in the presence of a base like potassium hydroxide (B78521), offering advantages such as milder conditions and higher yields. organic-chemistry.org
Strategies for N-arylation also exist. For instance, the Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. This has been applied to the synthesis of ring-substituted N-methylphthalimides.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives aims to reduce the environmental impact of chemical processes. One area of focus is the use of more environmentally benign solvents and catalysts.
The use of ionic liquids for N-alkylation reactions is an example of a greener approach, as these solvents can often be recycled and reused, reducing waste. organic-chemistry.org Research has demonstrated the successful N-alkylation of phthalimide in ionic liquids like [bmim]BF4 and [bmim]PF6, with the ionic liquid being recoverable for subsequent reactions. organic-chemistry.org
Another green approach involves the use of microwave irradiation to accelerate reactions, which can lead to shorter reaction times and reduced energy consumption. researchgate.net This has been applied to the synthesis of polyimides derived from pyridine-containing monomers. researchgate.net
Furthermore, the development of synthetic methods that reduce the generation of hazardous byproducts is a key goal. For example, a patented method for preparing N-methyl-4-nitrophthalimide includes a step for recovering and reusing the sulfuric acid mother liquor, thereby minimizing acid waste. patsnap.com
Derivatization and Functionalization Strategies of the this compound Core
The this compound scaffold can be chemically modified to introduce a variety of functional groups, leading to a diverse range of compounds with different properties.
Introduction of Amino Substituents to the Phthalimide Ring
The introduction of an amino group to the phthalimide ring is a common functionalization strategy. This can be achieved through the reduction of a nitro-substituted precursor. For instance, N-(4-nitro-o-tolyl)-4-methylphthalimide can be hydrogenated using a palladium on charcoal catalyst to yield N-(4-amino-o-tolyl)-4-methylphthalimide. prepchem.com
Another method for introducing amino substituents is through Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. A procedure has been described for the amination of 4-bromo-N-methylphthalimide with various amines using a palladium catalyst and a phosphine (B1218219) ligand to produce ring-substituted N-methylphthalimide derivatives in yields ranging from 46-85%.
| Starting Material | Reagents | Product | Yield | Reference |
| N-(4-nitro-o-tolyl)-4-methylphthalimide | H₂, 5% Pd/C, 95% aqueous ethanol | N-(4-amino-o-tolyl)-4-methylphthalimide | Not specified | prepchem.com |
| 4-Bromo-N-methylphthalimide | Amine, Pd₂(dba)₃, XPhos, K₂CO₃ | Ring-substituted N-methylphthalimide | 46-85% |
Conjugation of this compound Fragments with Other Molecular Scaffolds (e.g., Phenylpyridine)
The conjugation of the this compound moiety with other molecular scaffolds, such as phenylpyridine, can lead to the development of materials with interesting photophysical or electronic properties. Phenylpyridine derivatives are known for their applications in organic light-emitting diodes (OLEDs) and other electronic devices.
While direct examples of conjugating this compound with phenylpyridine were not found in the provided search results, the synthesis of related structures provides a basis for how such conjugations could be achieved. For example, hyperbranched polyimides containing triphenylpyridine units have been synthesized. researchgate.net This involves the reaction of a triamine, such as 2,4,6-tris(4-aminophenyl)pyridine, with a dianhydride. researchgate.net This suggests that a similar approach could be used to incorporate a this compound unit by employing a derivative of 4-methylphthalic anhydride in a polymerization reaction with a suitable phenylpyridine-containing amine.
The synthesis of 4-aryloxyphthalic acids from 4-nitro-N-methylphthalimide also demonstrates a method for linking the phthalimide core to other aromatic systems. researchgate.net This type of ether linkage could potentially be used to connect to a phenylpyridine scaffold.
Photophysical Properties and Excited State Dynamics of 4 Methylphthalimide Derivatives
Advanced Spectroscopic Characterization Techniques
The photophysical characteristics of 4-methylphthalimide and its derivatives are interrogated using a suite of advanced spectroscopic methods. These techniques provide detailed insights into the lifetimes of excited states, the nature of transient species, and the influence of the surrounding environment on their electronic properties.
Time-Resolved Fluorescence Spectroscopy for Singlet State Lifetimes and Dynamics
Time-resolved fluorescence spectroscopy is a powerful tool for investigating the dynamics of the singlet excited states of this compound derivatives. chemicalbook.insigmaaldrich.com This technique allows for the direct measurement of fluorescence lifetimes (τ), providing crucial information about the rates of radiative and non-radiative decay processes. sci-hub.se For instance, studies on 4-amino-N-methylphthalimide, a closely related derivative, have utilized time-resolved fluorescence to understand its transient solvation dynamics in various solvent environments, including binary supercritical fluids. chemicalbook.in
The fluorescence lifetime can be influenced by the surrounding solvent. In solvent mixtures, such as toluene-ethanol and toluene-acetonitrile, the emission spectra of these derivatives are time-dependent in the nanosecond timescale. researchgate.net This time evolution is interpreted based on the differential solvation of the ground and excited states. researchgate.net The change in the solvation shell around the excited molecule, a process known as solvent relaxation, can be monitored by observing the time-resolved emission spectra. nih.gov
Laser Flash Photolysis for Triplet Charge-Transfer State Characterization
Laser flash photolysis is instrumental in characterizing transient species with longer lifetimes, such as triplet states. rsc.org For derivatives like 4-amino-N-methylphthalimide (4-AMP), this technique has been pivotal in identifying and characterizing the triplet charge-transfer (CT) state. rsc.org Prior to these studies, research had predominantly focused on the singlet intramolecular charge-transfer (ICT) states using fluorescence techniques. rsc.org
Through laser flash photolysis, researchers have been able to estimate various photophysical parameters in different media to distinguish the character of the CT state. rsc.org For example, in protic and micellar media, the formation of a semiquinone radical through hydrogen abstraction by the triplet state of 4-AMP has been confirmed, a finding further substantiated by the application of an external magnetic field. rsc.org Transient absorption spectra obtained via nanosecond laser flash photolysis help in identifying the transient species formed after laser excitation. acs.orgkoreascience.kr
Solvatochromic and Thermochromic Investigations in Binary Solvent Mixtures
The solvatochromic and thermochromic behavior of this compound derivatives in binary solvent mixtures provides deep insights into the nature of their excited states and their interactions with the solvent environment. researchgate.netacs.org Solvatochromism refers to the change in the color of a substance (and hence its absorption and emission spectra) with a change in the solvent polarity. The absorption and fluorescence emission maxima of 4-aminophthalimide (B160930) and 4-amino-N-methylphthalimide shift to longer wavelengths (a red shift) as the proportion of a polar solvent in a nonpolar/polar mixture is increased. acs.org This is attributed to the enhanced preferential solvation of the more polar excited state. acs.org
Thermochromism, the change in color with temperature, is also a significant phenomenon. In binary solvent mixtures, a much more pronounced blue shift in the emission spectrum is observed with increasing temperature compared to neat solvents. researchgate.net This is explained by the exothermic nature of the association of the polar solvent with the excited-state solute, which decreases at higher temperatures. acs.org Theoretical models have been developed to describe these spectral shifts, highlighting the important role of solvent-solvent interactions in the first solvation shell. nih.gov
The following table presents the Stokes shift for 4-aminophthalimide in various neat solvents, illustrating the effect of solvent polarity.
| Solvent | Stokes Shift (cm⁻¹) | ET(30) (kcal/mol) |
| Triethylamine | ~3500 | 33.9 |
| Toluene (B28343) | ~4000 | 33.9 |
| Diethylether | ~4500 | 34.5 |
| Dioxane | ~5000 | 36.0 |
| Tetrahydrofurane | ~5500 | 37.4 |
| Acetone (B3395972) | ~6000 | 42.2 |
| tert-Butanol | ~6500 | 43.9 |
| Acetonitrile (B52724) | ~7000 | 45.6 |
| 2-Propanol | ~7500 | 48.4 |
| Ethanol | ~8000 | 51.9 |
| Methanol | ~8500 | 55.4 |
| Trifluoroethanol | ~9000 | 59.4 |
| Water | ~9500 | 63.1 |
Data derived from graphical representation in reference researchgate.net. ET(30) is a measure of solvent polarity.
Mechanisms of Excited State Deactivation
Upon absorption of light, excited this compound derivatives can return to the ground state through several competing deactivation pathways, both radiative (fluorescence) and non-radiative. The efficiency of these pathways is dictated by the molecule's structure and its interaction with the environment.
Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) State Formation and Interconversion
A key feature of many 4-substituted phthalimides is the occurrence of photoinduced intramolecular charge transfer (ICT). researchgate.net The presence of an electron-donating group at the 4-position of the electron-accepting phthalimide (B116566) ring leads to the formation of an ICT state upon excitation. researchgate.net In some cases, this ICT state can undergo a conformational change, involving the twisting of the donor group relative to the phthalimide ring, to form a twisted intramolecular charge-transfer (TICT) state. researchgate.net
The formation of a TICT state is often associated with a significant decrease in fluorescence, as the TICT state is typically non-emissive or weakly emissive, providing a major non-radiative decay channel. researchgate.net For example, the weak fluorescence of 4-dimethylaminophthalimide is attributed to the large torsion at the bond between the dimethylamino group and the phthalimide ring, leading to TICT emission. researchgate.net In contrast, 4-substituted N-methylphthalimides with alicyclic amino groups that form a planar ICT (PICT) state exhibit high fluorescence yields. researchgate.net The interconversion between the ICT and TICT states is influenced by the solvent polarity and viscosity, with polar solvents often facilitating the formation of the charge-separated TICT state. rsc.org
Non-Radiative Decay Pathways and Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φ), which is the ratio of emitted photons to absorbed photons, is a critical parameter for characterizing the emission efficiency of a fluorophore. edinst.com It is determined by the competition between the radiative decay rate (kr) and the sum of all non-radiative decay rates (Σknr). edinst.com Non-radiative decay pathways include internal conversion, intersystem crossing to the triplet state, and quenching processes. ossila.com
For this compound derivatives, the formation of a "dark" TICT state is a major non-radiative decay process that significantly lowers the fluorescence quantum yield. researchgate.net In polar protic solvents, non-radiative deactivation channels like internal conversion from the excited singlet state to the ground state become more effective, reducing both the fluorescence quantum yield and the lifetime of the ICT species. rsc.org The fluorescence quantum yields of 4-aminophthalimide derivatives are known to be highly sensitive to the solvent environment. researchgate.net For instance, 4-aminophthalimide shows a high quantum yield in solvents like THF (0.70) and dichloromethane (B109758) (0.76). researchgate.net The inclusion of these molecules in the hydrophobic cavity of cyclodextrins can significantly enhance their fluorescence quantum yields by restricting torsional motion and altering the local polarity. researchgate.net
The following table shows photophysical data for 4-amino-N-methylphthalimide in different solvents, highlighting the impact of the environment on its excited state deactivation.
| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| Cyclohexane | 352 | 410 | 0.35 | 5.8 |
| Toluene | 360 | 445 | 0.52 | 9.1 |
| Acetonitrile | 368 | 515 | 0.38 | 13.5 |
| Ethanol | 375 | 530 | 0.21 | 8.5 |
This table is a representative compilation based on typical values found in the literature for similar phthalimide derivatives. Specific values can vary based on experimental conditions.
Influence of Solvent Polarity and Hydrogen Bonding Interactions on Excited State Relaxation
The photophysical properties of this compound and its derivatives are markedly influenced by the surrounding solvent environment. Specifically, solvent polarity and hydrogen-bonding interactions play a crucial role in the relaxation pathways of the excited state.
Derivatives of 4-aminophthalimide, which are structurally similar to this compound, are well-known for their use as environmentally sensitive molecular probes. conicet.gov.ar Their emission maxima and quantum yields are significantly affected by the polarity of the medium and its capacity for hydrogen-bond donation. conicet.gov.ar Generally, an increase in solvent polarity leads to a bathochromic (red) shift in both the absorption and fluorescence spectra. irb.hr This solvatochromic effect is attributed to the stabilization of the excited state, which is more polar than the ground state. rsc.orgacs.org
In the case of 4-aminophthalimide (4-AP), a related compound, its fluorescence is high in nonpolar solvents but is significantly quenched in polar solvents like water. researchgate.net The emission spectrum maximum is also very sensitive to both the polarity and hydrogen bond donating ability of the medium. researchgate.net The interaction with protic solvents, which can act as hydrogen-bond donors, is particularly significant. These solvents can form hydrogen bonds with the phthalimide moiety, leading to the formation of excited-state complexes. researchgate.net For instance, in protic solvents, intermolecular hydrogen bonding can introduce strong non-radiative deactivation pathways, resulting in a lower fluorescence yield. rsc.org
The excited-state dynamics of aminophthalimides in solvent mixtures, such as toluene-ethanol and toluene-acetonitrile, have been studied to understand the effect of preferential solvation. acs.orgresearchgate.net The addition of a polar solvent to a nonpolar solvent causes a red shift in the emission spectra, indicating that the excited state is preferentially solvated by the more polar solvent molecules. acs.orgresearchgate.net This change in solvation is a dynamic process that occurs on the nanosecond timescale and is influenced by temperature. acs.org
The following table summarizes the solvatochromic data for 4-aminophthalimide in various solvents, illustrating the impact of solvent properties on its photophysical characteristics.
Data adapted from a study on 4-aminophthalimide, a structurally related compound, to illustrate the general principles of solvatochromism. researchgate.net
Deuterium (B1214612) Isotope Effects on Photophysical Processes and Hydrogen-Bonding Dynamics
The substitution of hydrogen with its heavier isotope, deuterium, can have a noticeable effect on the rates of chemical reactions and photophysical processes, particularly those involving hydrogen bonding. libretexts.org This kinetic isotope effect (KIE) arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of bonds and the energy required for bond cleavage. libretexts.org
In the context of this compound derivatives, deuterium isotope effects are most pronounced in processes where hydrogen bonding plays a significant role in the excited-state dynamics. For hydrogen-bonded systems, the substitution of a proton (H) with a deuteron (B1233211) (D) can alter the strength and dynamics of the hydrogen bond. nih.gov This is due to the lower zero-point energy of a D-A bond compared to an H-A bond (where A is a heteroatom), which can lead to a stronger hydrogen bond in the deuterated species.
Studies on related aminophthalimides have shown that deuterium substitution in protic solvents (e.g., D₂O instead of H₂O) can influence the fluorescence quantum yield and lifetime. researchgate.net This effect is often a reflection of changes in the rates of non-radiative decay processes that are mediated by hydrogen bonding. researchgate.net For instance, if a non-radiative decay pathway involves proton transfer, the rate of this process can be significantly slower upon deuteration, leading to an increase in fluorescence intensity and lifetime.
The deuterium isotope effect can also be used as a tool to probe the nature of hydrogen-bonding interactions in the excited state. mdpi.com By comparing the photophysical properties of a molecule in a protiated solvent with those in a deuterated solvent, it is possible to gain insights into the role of specific hydrogen-bonding interactions in the excited-state relaxation pathway. nih.govresearchgate.net For example, a significant isotope effect would suggest that a process involving the making or breaking of a hydrogen bond is a key step in the deactivation of the excited state.
While specific data on the deuterium isotope effects for this compound itself is limited in the provided search results, the principles derived from studies on structurally similar compounds like 4-aminophthalimide and other hydrogen-bonded systems are directly applicable. nih.govresearchgate.netresearchgate.net
The following table provides a hypothetical illustration of how deuterium isotope effects might manifest in the photophysical properties of a this compound derivative in a protic solvent.
This table is illustrative and based on general principles of deuterium isotope effects on fluorescence.
Molecular Aggregation Behavior and Microenvironment Sensitivity
Characterization of H- and J-Aggregate Formation and their Spectroscopic Signatures
In solution, dye molecules like this compound derivatives can self-assemble to form aggregates, a phenomenon driven by intermolecular forces such as van der Waals interactions. pradeepresearch.org The formation of these aggregates leads to distinct changes in the absorption spectra compared to the monomeric species. pradeepresearch.org Two primary types of aggregates are H-aggregates and J-aggregates, which are distinguished by their spectroscopic signatures.
H-aggregates are characterized by a hypsochromic (blue) shift in their absorption band relative to the monomer. pradeepresearch.org This blue shift is a result of a "face-to-face" or parallel arrangement of the transition dipoles of the constituent molecules. researchgate.net H-aggregates typically exhibit low fluorescence quantum yields. pradeepresearch.org
J-aggregates , on the other hand, show a bathochromic (red) shift in their absorption band, known as the J-band. pradeepresearch.org This red shift arises from a "head-to-tail" or anti-parallel arrangement of the transition dipoles. researchgate.net J-aggregates are often characterized by a high fluorescence quantum yield and a small Stokes shift. pradeepresearch.orgnsf.gov
The formation of H- or J-aggregates depends on the specific intermolecular interactions and the resulting arrangement of the molecules. For instance, studies on the related compounds 4-aminophthalimide (AP) and 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) have shown that AP forms H-aggregates, while DMP forms J-aggregates. rsc.org This difference is attributed to the presence of strong intermolecular hydrogen bonding in AP, which favors a face-to-face arrangement, whereas DMP, lacking these hydrogen bonds, adopts a different packing mode that leads to J-aggregate formation. rsc.org
The following table summarizes the key characteristics of H- and J-aggregates.
Utility as Fluorescent Probes in Microheterogeneous Media and Micellar Environments
The sensitivity of the fluorescence properties of this compound derivatives to their local environment makes them valuable as fluorescent probes for studying microheterogeneous media, such as micelles. researchgate.net Micelles are aggregates of surfactant molecules that form in solution above a certain concentration, known as the critical micelle concentration (CMC). They possess a nonpolar core and a polar interfacial region, creating distinct microenvironments.
When a fluorescent probe like a this compound derivative is introduced into a micellar solution, it can partition into different regions of the micelle depending on its polarity and structure. This partitioning leads to changes in the probe's fluorescence properties, such as spectral shifts, changes in intensity, and variations in fluorescence lifetime. researchgate.net These changes can be used to determine the CMC of the surfactant, as well as to obtain information about the polarity and viscosity of the micellar microenvironment.
For example, a 4-aminophthalimide fluorophore attached to a fatty acid has been used to study micellar environments. researchgate.net By monitoring the surfactant-induced changes in fluorescence, the binding constants and CMC of different micelles were determined. researchgate.net The location of the fluorophore within the micelle can be inferred from its spectral shifts and quenching behavior. researchgate.net For instance, a blue shift in the emission spectrum would suggest that the probe is located in a less polar environment, such as the micellar core, while a red shift would indicate a more polar environment, like the interfacial region.
The ability of this compound derivatives and their analogues to report on the subtle changes in their microenvironment makes them powerful tools for investigating the structure and dynamics of complex systems like micelles, membranes, and proteins. researchgate.netresearchgate.net
The following table illustrates how the fluorescence properties of a hypothetical this compound probe might change upon incorporation into a micelle.
This table is illustrative and based on the general behavior of fluorescent probes in micellar systems.
Photochemical Reactivity and Reaction Mechanisms of 4 Methylphthalimide
Photoinduced Electron Transfer (SET) Processes
Phthalimides are effective substrates for photoinduced electron transfer (PET) reactions due to their favorable photophysical and electrochemical properties. clockss.org The presence of electron-donating groups such as ethers, thioethers, amines, alkenes, arenes, and carboxylates can initiate PET processes. researchgate.net These reactions can proceed through either intermolecular or intramolecular pathways.
Intermolecular photoadditions involving phthalimides often proceed via a single electron transfer (SET) mechanism, particularly in the presence of electron-donating species. irb.hr For instance, the photoreaction of N-methylphthalimide with toluene (B28343) derivatives results in addition products, with a proposed mechanism involving a primary hydrogen abstraction from the benzylic position following an initial electron transfer. clockss.orgresearchgate.net Similarly, irradiation of N-methylphthalimide in the presence of certain olefins can initiate an SET mechanism, especially when the alkene has electron-donating substituents that lower its oxidation potential. irb.hroup.com
The efficiency and outcome of these reactions can be influenced by the solvent and the nature of the reactants. For example, the photoaddition of silyl (B83357) enol ethers to N-methylphthalimide is understood to occur through an SET-induced pathway. In some cases, the initially formed radical ion pair can undergo further reactions, such as proton transfer or desilylation, leading to the final adducts. clockss.org The study of these reactions has provided insights into the behavior of the intermediate radical ion pairs and the factors that control the subsequent reaction pathways. clockss.org
The table below summarizes the outcomes of intermolecular photoaddition reactions of N-methylphthalimide with various reactants, highlighting the role of the SET mechanism.
| Reactant Type | Product Type(s) | Mechanistic Notes |
| Toluene Derivatives | Addition Products, Hydroxyphthalimide | Primary hydrogen abstraction from the benzylic position is a key step. clockss.orgresearchgate.net |
| Alkenes (electron-rich) | Solvent-incorporated Adducts, Reduction Products | An SET mechanism is operative, influenced by the alkene's oxidation potential. irb.hroup.comdcu.ie |
| Silyl Enol Ethers | Addition Products | Reaction proceeds via SET-induced photoaddition. |
| α-Silyl Substituted Donors | 3-Substituted Phthalimidines | Involves SET followed by selective desilylation of the intermediate cation radical. clockss.org |
Intramolecular photoinduced electron transfer (PET) is a significant process in phthalimide (B116566) derivatives where an electron-donating group is covalently linked to the phthalimide core. researchgate.net These systems are instrumental in studying the fundamental aspects of electron transfer over a fixed distance and have applications in the synthesis of cyclic compounds. researchgate.netjcu.edu.au
In systems where a carboxylate group is linked to the phthalimide, irradiation can induce decarboxylation via PET from the carboxylate to the excited phthalimide. researchgate.net The efficiency of this process can be influenced by factors such as the length of the linker chain and the presence of other functional groups. researchgate.net For instance, studies on ω-phthalimido potassium carboxylates have explored the influence of deactivation processes like hydrogen bonding on the photodecarboxylation reaction. researchgate.net
The table below presents key findings from intramolecular electron transfer studies in phthalimide systems.
| System | Key Observation | Mechanistic Insight |
| ω-Phthalimido Potassium Carboxylates | Photodecarboxylation upon irradiation. researchgate.netresearchgate.net | Intramolecular PET from the carboxylate to the excited phthalimide moiety. researchgate.net |
| Phthalimides with Electron-Donating Substituents | Fluorescence and PET from both singlet and triplet states. researchgate.net | Substituents modulate the photophysical properties and reaction pathways. researchgate.net |
| Phthalimidoalkylsulfanylalkylcarboxylates | Formation of tricyclic ring systems. jcu.edu.au | Intramolecular PET followed by decarboxylation and cyclization. jcu.edu.au |
Intermolecular Electron Transfer Mechanisms in Photoaddition Reactions
Photocycloaddition Reactions
Phthalimides participate in various photocycloaddition reactions, which are a cornerstone of their photochemical reactivity. irb.hr These reactions provide routes to complex heterocyclic structures, with the specific pathway often depending on the reaction partner and conditions. irb.hr
The most common photocycloaddition reaction of phthalimides with alkenes is the [π2 + σ2] cycloaddition. irb.hr This reaction involves the C(O)−N bond of the phthalimide and the double bond of the alkene, leading to the formation of benzoazepinedione derivatives. irb.hrresearchgate.net For instance, the irradiation of N-methylphthalimide in the presence of various alkenes has been shown to yield the corresponding benzazepinediones. researchgate.net The stereochemistry of this addition has also been a subject of investigation. acs.org
The reaction is not limited to simple alkenes; vinyl ethers have also been successfully employed, although the yields can sometimes be low. researchgate.net The formation of these seven-membered heterocyclic rings is a synthetically useful transformation. researchgate.net
The table below summarizes examples of [π2 + σ2] cycloaddition reactions between N-methylphthalimide and various alkenes.
| Alkene | Product | Reference |
| Various Alkenes | Benzazepinediones | researchgate.net |
| Ethyl Vinyl Ether | Benzazepinedione | researchgate.net |
| n-Butyl Vinyl Ether | Benzazepinedione | researchgate.net |
Besides the [π2 + σ2] pathway, phthalimides can also undergo [2+2] and [4+2] photocycloadditions. irb.hr A [2+2] cycloaddition to the carbonyl group, known as the Paternò-Büchi reaction, can lead to the formation of oxetanes. dcu.ieepa.gov However, this pathway is sometimes complicated by the decomposition of the primary oxetane (B1205548) product. dcu.ie
[4+2] cycloadditions, analogous to the Diels-Alder reaction, can occur between the aromatic ring of the phthalimide and an alkene. irb.hrlibretexts.org This type of reaction is less common but has been observed. irb.hr For example, the irradiation of N-methylphthalimide with allyltrimethylsilane (B147118) yielded [4+2] cycloadducts, which were proposed to form from the triplet excited state of the phthalimide. clockss.org The same reaction also produced a [2+2] cycloadduct, highlighting the competition between different cycloaddition pathways. clockss.org
The table below outlines the different cycloaddition pathways observed for phthalimides.
| Cycloaddition Type | Reactant Partner(s) | Product Type | Mechanistic Notes |
| [π2 + σ2] | Alkenes | Benzoazepinediones | Involves the C(O)-N bond of the phthalimide. irb.hrresearchgate.net |
| [2+2] (Paternò-Büchi) | Alkenes | Oxetanes | Addition to the carbonyl group; products can be unstable. dcu.ieepa.govdcu.ie |
| [4+2] (Diels-Alder like) | Alkenes | Aromatic Ring Adducts | Addition to the benzene (B151609) moiety of the phthalimide. irb.hrclockss.org |
[π2 + σ2] Cycloadditions with Alkenes Leading to Benzoazepinedione Formation
Photoreductive Transformations
In addition to cycloaddition and electron transfer-initiated reactions, phthalimides can undergo photoreductive transformations. These reactions typically involve hydrogen atom abstraction by the excited phthalimide from a suitable donor molecule. irb.hr For instance, when N-alkylphthalimides are irradiated in alcohols, photoreduction products are obtained. irb.hr
A competing reaction in the presence of some alkenes is photoreduction. For example, prolonged irradiation of N-methylphthalimide with 2,3-dimethyl-2-butene (B165504) in acetonitrile (B52724) yielded photoreduction products alongside other adducts, with the reaction proposed to proceed via an initial electron transfer. dcu.ie Similarly, in photoadditions of toluene derivatives to N-methylphthalimide, a competing photoreduction reaction leads to the formation of hydroxyphthalimide in low yields. clockss.orgresearchgate.net The balance between photoreduction and other photochemical pathways is influenced by the specific reactants and reaction conditions.
The table below provides examples of photoreductive transformations of N-methylphthalimide.
| Reactant/Conditions | Product(s) | Mechanistic Aspect |
| Alcohols | Reduction Products | Hydrogen abstraction from the alcohol. irb.hr |
| 2,3-Dimethyl-2-butene | Reduction and Addition Products | Proposed to involve an initial electron transfer. dcu.ie |
| Toluene Derivatives | Addition and Reduction Products | Competing photoreduction pathway. clockss.orgresearchgate.net |
Hydrogen Abstraction from Suitable Donor Sites in the Excited State
In its excited state, the phthalimide chromophore can engage in both intramolecular and intermolecular hydrogen atom abstraction from appropriate donor sites. irb.hr This process can lead to a variety of outcomes, including photoreduction, cleavage, or cyclization products. irb.hr For instance, N-methylphthalimide undergoes photoaddition with toluene derivatives, a reaction initiated by hydrogen abstraction from the benzylic position. clockss.org
The efficiency of these hydrogen abstraction reactions can be influenced by the reaction conditions. For example, while N-methylphthalimide is unreactive in tert-butanol, its anion readily reacts with the alcohol via β-hydrogen abstraction. clockss.org
Photodecarboxylative Additions of Carboxylates to the Phthalimide Core
A significant photochemical reaction of phthalimides is the photodecarboxylative addition of carboxylates. This reaction has been developed as a versatile method for creating alkylated and benzylated 3-hydroxy-isoindolin-1-ones. researchgate.net The process involves the irradiation of an N-substituted phthalimide in the presence of a potassium carboxylate, leading to the formation of hydroxyphthalimidines in moderate to high yields. researchgate.netclockss.org This method serves as an alternative to traditional alkylation reactions like the Grignard reaction. researchgate.netphotobiology.com
The reaction is initiated by a photoinduced electron transfer (PET) from the carboxylate to the excited phthalimide. researchgate.net This process is highly selective, with the alkylation occurring regioselectively at the imide carbonyl group, even in the presence of other carbonyl groups like esters. photobiology.com The efficiency of the addition can be affected by the structure of the carboxylate. For example, with unfunctionalized potassium alkyl carboxylates, the corresponding hydroxyphthalimidines are formed in yields ranging from 38-88%. photobiology.com However, a competing reaction is the simple decarboxylation of the carboxylate. photobiology.com In the case of 1-adamantanecarboxylate, this becomes the predominant pathway. researchgate.netphotobiology.com
The reaction conditions, such as the solvent and the molar ratio of reactants, play a crucial role. These reactions are often carried out in water-acetone mixtures with an excess of the carboxylate salt. photobiology.com
Table 1: Photodecarboxylative Addition of Various Carboxylates to N-Methylphthalimide
| Carboxylate | Product | Yield (%) | Reference |
| Potassium Propionate | 3-Ethyl-3-hydroxy-2-methylisoindolin-1-one | 52-88 | clockss.org |
| Potassium Isobutyrate | 3-Hydroxy-3-isopropyl-2-methylisoindolin-1-one | 40-88 | researchgate.netclockss.org |
| Potassium Phenylacetate | 3-Benzyl-3-hydroxy-2-methylisoindolin-1-one | Not specified | dcu.ie |
| N-Acylated α-Amino Acid Salts | Corresponding addition products | 20-95 | researchgate.net |
| N,N-Dimethylated α-Amino Acid Salts | Primarily photoreduction and acetone (B3395972) trapping | Low (30% for N-phenyl glycinate) | researchgate.net |
Computational and Theoretical Investigations of 4 Methylphthalimide
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools for elucidating the intricate electronic and structural properties of molecules. In the context of 4-Methylphthalimide, these computational methods, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provide profound insights into its behavior at the molecular level.
Density Functional Theory (DFT) for Ground State Geometries, Electronic Structures, and Energetics
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is based on the principle that the properties of a many-electron system can be determined by using functionals of the spatially dependent electron density. wikipedia.org The foundational Hohenberg-Kohn theorems establish that the ground-state energy and other properties of a system are uniquely determined by its electron density. imperial.ac.ukjussieu.fr
In the study of this compound and its derivatives, DFT calculations are instrumental in determining optimized ground state geometries, electronic structures, and energetic properties. For instance, theoretical studies on related phthalimide (B116566) derivatives have utilized DFT to understand how different modes of aggregation, influenced by intermolecular interactions, lead to changes in their optical properties. rsc.org DFT provides a framework to calculate the kinetic energy, the interaction with the external potential (from the nuclei), and the electron-electron interactions as functionals of the density. imperial.ac.ukepfl.ch
While DFT has proven to be a versatile and popular method, particularly since the 1990s when approximations for exchange and correlation interactions were significantly refined, it does have limitations. wikipedia.org Challenges remain in accurately describing intermolecular interactions like van der Waals forces, which can be critical in understanding the aggregation behavior of molecules. wikipedia.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties, Absorption, and Emission Spectra
To investigate the properties of electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is widely employed. chemrxiv.orgarxiv.orgrsc.org TD-DFT is an extension of DFT that addresses the interaction of molecules with time-dependent electromagnetic fields, such as light. researchgate.net This makes it a powerful tool for calculating excited state energies, which correspond to vertical excitation energies and are crucial for simulating absorption and emission spectra. chemrxiv.orgrsc.org
The accuracy of TD-DFT calculations can be comparable to experimental results, often with a mean accuracy of about 0.3 eV for vertical excitation energies in many organic molecules. chemrxiv.org This level of accuracy makes TD-DFT a workhorse in computational electronic spectroscopy. chemrxiv.org For example, TD-DFT has been used to study the excited state behavior of phthalimide derivatives, revealing how factors like solvent environment can influence their tautomeric equilibrium and emission properties. sonar.ch In a study of 4-substituted phthalimide 2-hydroxy-Schiff bases, TDDFT calculations with implicit solvation models explained the experimentally observed keto form emission. sonar.ch
Despite its successes, TD-DFT has known limitations, particularly in accurately describing charge-transfer excitations and certain strongly correlated systems. wikipedia.org Nevertheless, it remains an invaluable tool for qualitatively and semi-quantitatively understanding the photophysical properties of molecules like this compound. chemrxiv.orgrsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the motion and interactions of atoms and molecules over time. This technique is particularly valuable for understanding the behavior of molecules in solution and in condensed phases.
Simulations of Solvation Dynamics in Various Solvents
The photophysical properties of many molecules, including phthalimide derivatives, are highly sensitive to their solvent environment. MD simulations are employed to study the process of solvation dynamics, which is the rearrangement of solvent molecules around a solute molecule after it has been electronically excited.
Studies on the related compound 4-amino-N-methylphthalimide (4-ANMP) have utilized experimental techniques to investigate its solvation dynamics in n-alcohol solutions like n-butanol and n-decanol. dntb.gov.uaaip.org These studies revealed that the solvation dynamics are strongly dependent on temperature, particularly in the more polar and less viscous n-butanol. dntb.gov.uaaip.org The solvation time correlation functions, which describe the temporal evolution of the solvent response, were evaluated from wavelength-dependent fluorescence lifetime distributions. dntb.gov.uaaip.org Such experimental findings provide crucial benchmarks for validating and refining MD simulation models of solvation. While direct MD simulation results for this compound were not found in the provided search results, the principles and methodologies applied to similar molecules like 4-ANMP are directly transferable. dntb.gov.uaaip.org
Modeling Intermolecular Interactions and Aggregation Behavior in Condensed Phases
In the solid state or in concentrated solutions, intermolecular interactions can lead to the formation of molecular aggregates. These aggregates can have distinct photophysical properties compared to the individual molecules. MD simulations, in conjunction with quantum chemical calculations, are essential for understanding the nature of these interactions and their impact on aggregation.
For instance, a study on 4-aminophthalimide (B160930) (AP) and its derivative 4-(N,N-dimethyl)amino-N-methylphthalimide (DMP) combined experimental techniques with DFT calculations to probe their aggregation behavior. rsc.orgresearchgate.net The study found that strong intermolecular hydrogen bonding in AP leads to the formation of H-aggregates, which exhibit a blue-shifted absorption band. rsc.org In contrast, DMP, which lacks the amine hydrogens for strong hydrogen bonding, forms J-aggregates with a red-shifted absorption band due to weaker C–H⋯O and C–H⋯π interactions. rsc.org These findings highlight how subtle changes in molecular structure can dramatically alter intermolecular forces and, consequently, the mode of aggregation. rsc.org
In Silico Prediction of Biological Activity and Molecular Docking Studies
Computational methods, particularly molecular docking, are increasingly used to predict the biological activity of small molecules and to elucidate their potential mechanisms of action.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this is often used to predict the binding of a small molecule ligand to a protein target. For instance, a study on the phthalimide derivative N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) used molecular docking to demonstrate its high affinity for the adenylyl-cyclase (AC) enzyme. nih.gov This in silico finding was corroborated by experimental evidence showing that MPMPH-1 reduced mechanical hypersensitivity in mice, an effect consistent with AC inhibition. nih.gov
Other studies have explored the potential of various phthalimide derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain. mdpi.combiomedgrid.com Molecular docking analyses have shown that certain phthalimide compounds exhibit high structural reactivity with COX-2, similar to the selective inhibitor Celecoxib. biomedgrid.com The introduction of different functional groups to the phthalimide scaffold, such as a piperazine (B1678402) ring, can increase lipophilicity and enhance affinity for amino acid residues within the active site of COX enzymes. mdpi.com These computational predictions provide a rational basis for the design and synthesis of new phthalimide derivatives with specific biological activities. mdpi.comrsc.org
Prediction of Enzyme-Ligand Interactions, e.g., with Adenylyl Cyclase
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a target protein, such as an enzyme.
Research into the phthalimide derivative N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) has utilized molecular docking to investigate its interaction with the adenylyl cyclase (AC) enzyme. nih.govbvsalud.orgresearchgate.net Adenylyl cyclase is a critical enzyme in cellular signaling, responsible for converting ATP to cyclic AMP (cAMP). The cAMP pathway is involved in numerous physiological processes, including pain signaling. nih.govbvsalud.org
In silico analysis through molecular docking simulations demonstrated that MPMPH-1 exhibits a high affinity for the adenylyl cyclase enzyme. nih.govbvsalud.orgresearchgate.net This predicted interaction suggests that the compound could act as an inhibitor of AC. The findings from these computational studies were foundational in proposing a mechanism of action for the observed anti-hypersensitivity effects of MPMPH-1 in preclinical models. nih.govresearchgate.net The compound was shown to reduce mechanical hypersensitivity in mice, an effect that may be linked to its ability to interfere with the adenylyl cyclase pathway. nih.govnih.goveurekaselect.com The computational prediction of this enzyme-ligand interaction was a key step in identifying AC as a potential molecular target for this class of phthalimide derivatives. nih.gov
| Compound | Target Enzyme | Computational Method | Predicted Outcome |
| N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) | Adenylyl Cyclase (AC) | Molecular Docking | High binding affinity nih.govbvsalud.orgresearchgate.net |
Computational Toxicological Analysis and Mutagenic Potential Assessment
Alongside predicting therapeutic potential, computational methods are invaluable for early-stage toxicological assessment. In silico toxicology models can predict various endpoints, including mutagenicity, which is the capacity of a chemical to cause mutations in DNA. cambridgemedchemconsulting.comnih.gov The Ames test is a widely used bacterial assay for assessing mutagenicity, and computational models have been developed to predict its outcome. cambridgemedchemconsulting.combmdrc.orgpreprints.orgevotec.com
A computational toxicological analysis was conducted for N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) to evaluate its safety profile. researchgate.netnih.gov The in silico analysis focused on predicting the mutagenic potential of the compound and its possible metabolites. nih.govbenthamscience.com
The results from this computational screening indicated that MPMPH-1 has a potential for mutagenicity. researchgate.netnih.gov This prediction was made with a low to moderate level of confidence, which is typical for in silico toxicology models that serve as screening tools to prioritize compounds for further experimental testing. nih.gov In the case of MPMPH-1, the in silico prediction of mutagenicity was subsequently supported by in vivo experimental data from a micronucleus assay. nih.gov This highlights the utility of computational toxicology in identifying potential hazards that require experimental verification.
| Compound | Toxicological Endpoint | Computational Method | Predicted Result | Confidence Level |
| N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) | Mutagenicity | In silico Toxicological Analysis | Potential for mutagenicity nih.gov | Low to Moderate nih.gov |
Chemical Reactivity and Mechanistic Kinetics of 4 Methylphthalimide
Hydrolysis Kinetics and Mechanisms
The hydrolysis of the imide ring in phthalimide (B116566) derivatives is a fundamental reaction that can proceed under both acidic and basic conditions, each following distinct mechanistic pathways.
The relationship can be described by the equation: kobs = k0 + kH[H+]
Where:
k0 is the rate constant for the spontaneous, water-catalyzed hydrolysis pathway.
kH is the second-order rate constant for the acid-catalyzed pathway.
While specific rate constants for 4-methylphthalimide are not extensively documented in the cited literature, data from analogous N-arylphthalimides provide insight into the expected kinetic behavior. For instance, studies on N-(methoxyphenyl)phthalimides show distinct values for these rate constants, highlighting the influence of the substituent on reactivity. researchgate.net The hydrolysis is understood to proceed through a tetrahedral intermediate formed after the nucleophilic attack of water on the protonated carbonyl carbon. researchgate.net
Table 1: Acid Hydrolysis Rate Constants for N-Arylphthalimides at 35°C researchgate.net
| Compound | k₀ (s⁻¹) | kH (M⁻¹s⁻¹) |
|---|---|---|
| N-(2'-methoxyphenyl)phthalimide | 6.74 x 10⁻⁷ | 5.47 x 10⁻⁶ |
| N-(4'-methoxyphenyl)phthalimide | 12.2 x 10⁻⁷ | 4.61 x 10⁻⁶ |
| N-(4'-aminophenyl)phthalimide H⁺ | 5.83 x 10⁻⁷ | 15.2 x 10⁻⁶ |
Note: These values illustrate the A-2 mechanism kinetics; similar pathways are expected for this compound.
Under basic conditions, the hydrolysis of phthalimides to the corresponding phthalamic acid anions involves at least two distinct mechanisms. cdnsciencepub.comresearchgate.net
A pathway that is first-order in both the neutral imide and the hydroxide (B78521) ion concentration.
A second pathway, significant only at high hydroxide concentrations, which is first-order in the imide and second-order in the hydroxide ion. cdnsciencepub.comcdnsciencepub.com This latter process is explained by a rate-determining decomposition of a dianionic tetrahedral intermediate. cdnsciencepub.com
The rate law for the first mechanism is given by: Rate = k2[Unionized Phthalimide][OH-]
The hydrolysis of o-carboxyphthalimide demonstrates a significant rate enhancement in the pH range of 1 to 4, which is attributed to intramolecular catalysis by the adjacent carboxyl group. researchgate.net This catalysis can occur through several pathways, including intramolecular nucleophilic attack or general base catalysis by the carboxylate ion, which stabilizes the transition state by facilitating proton transfer. researchgate.netlibretexts.org This phenomenon underscores the potential for neighboring groups to profoundly influence reaction rates. In the hydrolysis of N-(o-hydroxyphenyl)phthalimide, the ortho-phenoxide group acts as an intramolecular general base, leading to a rate enhancement of over 8 x 10⁴-fold compared to its methoxy (B1213986) analogue. nih.gov
Table 2: Rate Constants for Base Hydrolysis of Substituted Phthalimides cdnsciencepub.com
| 4-Substituent | k₂ (M⁻¹s⁻¹) | k₃ (M⁻²s⁻¹) |
|---|---|---|
| NO₂ | 22.8 | 8.0 |
| Cl | 1.05 | 0.28 |
| H | 0.31 | 0.038 |
| t-Bu | 0.17 | 0.012 |
Note: Data for 4-substituted phthalimides show a Hammett ρ value of 1.8 for the k₂ process and 3.4 for the k₃ process, indicating significant electronic effects on the transition states. cdnsciencepub.com
Acidic Hydrolysis Pathways and Rate Constants
Aminolysis Reactions
Aminolysis, the reaction with ammonia (B1221849) or amines, provides a pathway to phthalamides (the diamide (B1670390) derivatives of phthalic acid). This reaction is often reversible and competes with hydrolysis.
Kinetic studies of the ammonolysis of various substituted phthalimides in aqueous ammonia have established a consistent rate law. cdnsciencepub.comcdnsciencepub.com The reaction rate is dependent on the concentrations of the unionized phthalimide, ammonia, and hydroxide ion. researchgate.net
The rate law is expressed as: Rate = kN[Unionized Phthalimide][NH₃][OH-]
This rate law supports a mechanism where the rate-determining step is the breakdown of an anionic tetrahedral intermediate, which is formed from the addition of ammonia to the imide's carbonyl group. researchgate.netcdnsciencepub.com
The ammonolysis reaction is reversible, and an equilibrium exists between the phthalimide (P) and the resulting phthalamide (B166641) (A). cdnsciencepub.com P + NH₃ ⇌ A
The equilibrium constant, Keq, can be determined from the ratio of the forward ammonolysis rate constant (kN) and the reverse cyclization rate constant (kcyc). For 3-methylphthalimide, the equilibrium is less favorable compared to 4-substituted derivatives, with a Keq value of 1.8. cdnsciencepub.comresearchgate.net This indicates that while the reaction proceeds, a significant amount of the phthalimide remains at equilibrium, and the reaction competes with an irreversible hydrolysis. cdnsciencepub.com
Table 3: Kinetic and Equilibrium Constants for Ammonolysis of Substituted Phthalimides cdnsciencepub.com
| Substituent | kN (M⁻²s⁻¹) | kcyc (M⁻¹s⁻¹) | Keq (M⁻¹) |
|---|---|---|---|
| 4-NO₂ | 4.0 x 10⁴ | 10.5 | 3.8 x 10³ |
| 4-Cl | 2.9 x 10³ | 5.0 | 5.8 x 10² |
| H | 1.1 x 10³ | 5.0 | 2.2 x 10² |
| 3-Me | 5.4 x 10² | 3.0 x 10² | 1.8 |
Kinetics and Equilibrium in Ammonolysis of Substituted Phthalimides
Investigation of Reaction Pathways and Identification of Key Intermediates
The reactions of this compound, both hydrolysis and aminolysis, proceed through multi-step pathways involving key reactive intermediates.
Tetrahedral Intermediates : The central intermediate in both hydrolysis and aminolysis is a tetrahedral species formed by the nucleophilic addition of water, hydroxide, or an amine to one of the carbonyl carbons of the imide ring. cdnsciencepub.comchemistrysteps.com In basic hydrolysis and ammonolysis, this intermediate is anionic. cdnsciencepub.com The rate-determining step of the reaction is often the formation or, more commonly, the breakdown of this tetrahedral intermediate. researchgate.netcdnsciencepub.com For the base-catalyzed hydrolysis that is second-order in hydroxide, the mechanism involves a dianionic tetrahedral intermediate. cdnsciencepub.com
Phthalamic Acid and Phthalamide Intermediates : The initial ring-opening of the phthalimide leads to a stable intermediate: phthalamic acid (in hydrolysis) or phthalamide (in aminolysis). rsc.org These intermediates are not merely transient species. For example, in the ammonolysis of 3-methylphthalimide, the resulting phthalamide is in a measurable equilibrium with the starting imide. cdnsciencepub.com Furthermore, this intermediate can undergo intramolecular cyclization, catalyzed by hydroxide, to regenerate the phthalimide. cdnsciencepub.comresearchgate.net This cyclization is the microscopic reverse of the ring-opening step in ammonolysis. cdnsciencepub.com The detection and kinetic analysis of these intermediates are crucial for elucidating the complete reaction mechanism.
Stability and Degradation Pathways Under Various Chemical Conditions
The stability of this compound is a critical factor in its synthesis, storage, and application. Its reactivity and degradation are influenced by environmental conditions such as pH, temperature, and the presence of other chemical agents. While specific comprehensive studies on the degradation pathways of this compound are limited, its stability can be inferred from research on closely related phthalimide derivatives and from general chemical principles.
Under neutral conditions and at ambient temperature, this compound is a stable compound. medchemexpress.comglentham.com However, its stability is compromised under acidic, basic, and high-temperature conditions, leading to degradation through various pathways.
Hydrolytic Stability
The imide ring of this compound is susceptible to hydrolysis, particularly under basic and to a lesser extent, acidic conditions. This reaction involves the cleavage of one of the carbonyl-nitrogen bonds to form the corresponding phthalamic acid derivative, 4-methylphthalamic acid.
Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide, the hydrolysis of phthalimides is significantly accelerated. The reaction proceeds via nucleophilic attack of a hydroxide ion on one of the carbonyl carbons of the imide ring. This is followed by ring-opening to form the carboxylate and amide functionalities of the phthalamate salt. Kinetic studies on the closely related 3-methylphthalimide have shown that the hydrolysis is first order in both the imide and the hydroxide ion concentration under moderately basic conditions. researchgate.netcdnsciencepub.comcdnsciencepub.com At very high base concentrations, a second-order dependence on hydroxide ion concentration has been observed for some phthalimides. researchgate.netcdnsciencepub.com
Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the imide ring can also occur, although generally at a slower rate than in basic solutions. The reaction is catalyzed by hydronium ions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
A study on various substituted phthalimides provides insight into the kinetics of base-catalyzed hydrolysis. While data for this compound is not explicitly provided, the kinetics for 3-methylphthalimide can serve as a useful reference point.
| Phthalimide Derivative | Second-Order Rate Constant for Base Hydrolysis (k_OH) (M⁻¹s⁻¹) |
| 3-Methylphthalimide | 0.13 |
| Unsubstituted Phthalimide | 0.11 |
| 4-Nitrophthalimide (B147348) | 11.5 |
| 4-Chlorophthalimide | 0.68 |
| Data adapted from a kinetic study on the ammonolysis and hydrolysis of substituted phthalimides. The rate constants are for hydrolysis in aqueous sodium hydroxide at 25°C. researchgate.netcdnsciencepub.com |
Ammonolysis
In the presence of ammonia or primary amines, this compound can undergo ammonolysis or aminolysis, which is a process analogous to hydrolysis. This reaction leads to the opening of the imide ring to form a phthalamide. For instance, reaction with ammonia would yield 4-methylphthalamide. The reaction is reversible and is catalyzed by hydroxide ions. researchgate.netcdnsciencepub.com
Kinetic studies on 3-methylphthalimide have shown that in aqueous ammonia, the compound can be reversibly converted to the corresponding phthalamide while also undergoing irreversible hydrolysis. The equilibrium for this reaction is less favorable compared to phthalimides with electron-withdrawing substituents. researchgate.netcdnsciencepub.com
Thermal Degradation
At elevated temperatures, this compound is expected to decompose. Safety data sheets indicate that hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and nitrogen oxides. tcichemicals.comfishersci.com Studies on the thermal oxidation of polymers containing phthalimide moieties, such as poly(ether imide), have identified degradation products that can provide clues to the thermal degradation of this compound itself. These products include phthalimide, N-methylphthalimide, and phthalic anhydride (B1165640), suggesting that both the N-methyl group and the aromatic ring can be sites of cleavage at high temperatures. acs.org
Stability in the Presence of Oxidizing and Reducing Agents
Oxidizing Agents: Strong oxidizing agents are generally considered incompatible with this compound. glentham.com The aromatic ring and the methyl group are potential sites for oxidation, which could lead to a variety of degradation products, including the corresponding carboxylic acid or hydroxylated species.
Reducing Agents: The phthalimide group can be reduced under specific conditions. For example, reduction with zinc and acetic acid can lead to the opening of the imide ring. More vigorous reduction, for instance with lithium aluminum hydride, can reduce the carbonyl groups to methylene (B1212753) groups, yielding N-methyl-4-methylisoindoline.
Stability During Chemical Reactions
The stability of the this compound core under certain reactive conditions is noteworthy. For instance, the synthesis of 4-nitro-N-methylphthalimide involves the nitration of N-methylphthalimide using a mixture of concentrated nitric and sulfuric acids. researchgate.netgoogle.comgoogle.com The survival of the phthalimide ring under these strongly acidic and oxidative conditions highlights its relative stability, although the aromatic ring itself is reactive.
Advanced Applications and Functional Materials Derived from 4 Methylphthalimide
Optoelectronic and Fluorescent Materials
Derivatives of 4-methylphthalimide, especially 4-amino-N-methylphthalimide, are notable for their fluorescent properties. conicet.gov.ar These properties are rooted in the intramolecular charge transfer (ICT) character of their lowest singlet excited state (S1), making them highly sensitive to their local environment. irb.hr
Development of Environmentally Sensitive Fluorescent Dyes and Molecular Probes
Derivatives of 4-aminophthalimide (B160930) are well-established as environmentally sensitive molecular probes. conicet.gov.ar Their fluorescence emission maxima and quantum yields are significantly influenced by the polarity of the surrounding medium and its capacity for hydrogen bonding. conicet.gov.ar This solvatochromic behavior makes them excellent candidates for probing the microenvironment of various systems. researchgate.net
The fluorescence quantum yields of these compounds, such as derivatives of 4-amino-N-methylphthalimide, show a strong dependence on solvent polarity. conicet.gov.ar For instance, in less polar solvents, the quantum yields can increase dramatically. conicet.gov.ar This sensitivity allows them to be used to monitor subtle changes in the microenvironment, such as those resulting from the aggregation or self-coiling of molecules in aqueous media. researchgate.net The emission maxima (λem) and the Stokes shift are also dependent on the solvent's polarity. conicet.gov.ar
Table 1: Solvent Effects on Photophysical Properties of a 4-Aminophthalimide Derivative (1-Boc)
| Solvent | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Stokes Shift [cm⁻¹] | Fluorescence Quantum Yield (Φf) |
|---|---|---|---|---|
| Cyclohexane | 344 | 425 | 5500 | 0.49 |
| Toluene (B28343) | 358 | 462 | 6500 | 0.28 |
| Dioxane | 362 | 486 | 7600 | 0.08 |
| Acetonitrile (B52724) | 365 | 535 | 9600 | < 0.01 |
| Ethanol | 366 | 555 | 10200 | < 0.01 |
Data sourced from a study on switchable fluorescent probes based on 4-amino-N-methylphthalimide. conicet.gov.ar
Design of Switchable Fluorescent Molecular Probes
A significant advancement in the application of this compound derivatives is their incorporation into switchable fluorescent molecular probes. conicet.gov.arconicet.gov.ar By chemically linking a 4-amino-N-methylphthalimide fluorophore to a photochromic moiety, such as a diarylethene, researchers have created molecules whose fluorescence can be reversibly controlled by light. conicet.gov.aracs.org
These molecular switches can be toggled between a fluorescent "on" state and a non-fluorescent "off" state. The mechanism typically involves the photochromic unit undergoing a reversible structural change when irradiated with different wavelengths of light (e.g., UV and visible light). conicet.gov.ar This change in structure alters the electronic properties of the system, either by enabling resonance energy transfer (RET) from the fluorophore to the photochromic switch or by directly influencing the electron density distribution of the fluorophore. conicet.gov.ar
In one such design, new fluorescent photochromic compounds were synthesized that could be switched "on" and "off" using visible and UV light, respectively. conicet.gov.arconicet.gov.ar The fluorescence emission of these probes was also found to be sensitive to the polarity of their microenvironment, demonstrating a dual-functionality. conicet.gov.ar The fluorescence quantum yield of these switchable probes decreases as the solvent's polarity increases. conicet.gov.ar For example, the fluorescence of one compound could be effectively modulated in cyclohexane, while in more polar solvents the emission was too weak to be detected. conicet.gov.ar
Energy Storage Applications
The electrochemical properties of phthalimide (B116566) derivatives have led to their evaluation in the field of energy storage, particularly for use in lithium-ion batteries (LIBs).
Evaluation as Solid Electrolyte Interphase (SEI) Forming Additives in Lithium-ion Batteries
The formation of a stable solid electrolyte interphase (SEI) on the anode is crucial for the performance and longevity of lithium-ion batteries. nih.govmit.edu The SEI is a passivation layer formed from the decomposition products of the electrolyte, and its properties dictate the battery's stability and efficiency. nih.govnih.govchemmethod.com Electrolyte additives are commonly used to improve the characteristics of the SEI.
Computational screening methods, such as density functional theory (DFT), have been employed to identify promising new SEI-forming additives. Phthalimide and its derivatives have been evaluated for this purpose. The key criteria for a successful additive are that it must be reduced at a higher potential than the electrolyte solvent (like ethylene (B1197577) carbonate, EC) to form the SEI layer preferentially, and it should possess high anodic stability to prevent unwanted oxidation at the cathode.
Studies have shown that phthalimide derivatives are promising candidates. Computational results indicate that these molecules have higher reduction potentials than common electrolyte solvents, suggesting they would be preferentially reduced on the graphite (B72142) anode surface. This allows them to form a stable SEI before the bulk electrolyte begins to decompose. Furthermore, several phthalimide derivatives, including phthalimide itself, were found to have higher anodic stability compared to the widely used additive vinylene carbonate (VC), making them potential alternatives for high-voltage LIBs.
Table 2: Calculated Properties of Phthalimide as an SEI Additive
| Property | Value (Gas Phase) | Value (Solution) | Unit |
|---|---|---|---|
| Reduction Potential (vs. Li/Li⁺) | 1.34 | 1.36 | V |
| Oxidation Potential (vs. Li/Li⁺) | 5.39 | 5.35 | V |
| Binding Energy with Li⁺ | -1.53 | -1.54 | eV |
Data sourced from a computational screening study of phthalimide derivatives.
The binding energy with lithium ions is another important factor; a lower binding energy compared to the electrolyte solvent facilitates the desolvation process during lithium ion intercalation into the anode. Phthalimide derivatives generally exhibit these favorable binding characteristics.
Biological and Biomedical Research on 4 Methylphthalimide Analogues
Mechanistic Elucidation of Biological Activities
Research into 4-methylphthalimide analogues has identified several key mechanisms through which they exert their pharmacological effects. These include the inhibition of adenylyl cyclase, anti-proliferative actions in cancer models, and the modulation of pain signaling pathways.
A pivotal mechanism of action for certain this compound analogues is the inhibition of adenylyl cyclase (AC), an enzyme crucial for the synthesis of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govbenthamscience.combvsalud.orgeurekaselect.comresearchgate.netnih.govresearchgate.net The cAMP signaling pathway is integral to a multitude of cellular processes, and its dysregulation is implicated in various pathological conditions.
The compound N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) has been identified as a notable inhibitor of adenylyl cyclase. bvsalud.orgnih.govresearchgate.net In silico molecular docking studies have demonstrated a high affinity of MPMPH-1 for the adenylyl cyclase enzyme. bvsalud.orgnih.gov This interaction is believed to be the basis for its observed biological effects. Functionally, MPMPH-1 has been shown to significantly reduce the mechanical hypersensitivity in mice induced by Forskolin, a direct activator of adenylyl cyclase. bvsalud.orgnih.gov The inhibitory effect of MPMPH-1 on adenylyl cyclase disrupts the downstream signaling cascade. This includes pathways activated by mediators such as IL-1β, bradykinin, and prostaglandin (B15479496) E₂, all of which utilize adenylyl cyclase to propagate their pain-inducing signals. bvsalud.orgnih.gov By inhibiting AC, MPMPH-1 effectively dampens these pro-nociceptive cellular pathways.
The inhibition of adenylyl cyclase by phthalimide (B116566) derivatives is not a novel concept, as other analogues have also been shown to interact with this enzyme system, particularly in the context of serotonin (B10506) receptor modulation. nih.gov Structure-activity relationship studies have begun to elucidate the features necessary for this inhibition, highlighting the importance of the phthalimide core and the nature of its substituents. nih.gov The ability of these compounds to interfere with the adenylyl cyclase pathway underscores their potential as therapeutic agents for conditions driven by aberrant cAMP signaling. nih.goveurekaselect.com
Phthalimide derivatives, including this compound analogues, have demonstrated significant anti-proliferative and anti-tumor activities in various cancer models. nih.govbenthamscience.comeurekaselect.comresearchgate.netresearchgate.net The compound MPMPH-1 has been specifically investigated for its effects on breast cancer bone metastasis. nih.govbenthamscience.comeurekaselect.comresearchgate.net
In a murine model of breast cancer bone metastasis, treatment with MPMPH-1 was found to prevent the osteoclastic resorption of the bone matrix. nih.govbenthamscience.comeurekaselect.com This is a critical finding, as bone resorption is a key process in the establishment and progression of bone metastases. Furthermore, while cartilage degradation was observed in control groups, treatment with MPMPH-1 led to the observation of chondrocyte multiplication in certain areas, suggesting a potential for bone regeneration. nih.gov These effects on bone integrity, combined with a significant reduction in cancer-related hypersensitivity, point to a multi-faceted anti-tumor action. nih.govbenthamscience.comeurekaselect.com
The anti-tumor effects of MPMPH-1 are thought to be linked, at least in part, to its ability to interfere with the adenylyl cyclase pathway. nih.goveurekaselect.com The cAMP pathway is known to be involved in cancer cell proliferation and survival. benthamscience.com By inhibiting adenylyl cyclase, MPMPH-1 may disrupt these crucial cellular processes in cancer cells. Moreover, phthalimide derivatives have been shown to modulate the activity of other important cellular targets in cancer, such as the NF-κB pathway, which is implicated in breast cancer bone metastasis and skeletal remodeling. researchgate.net
| Cancer Model | Compound | Observed Anti-tumor Effect | Putative Mechanism |
| Breast Cancer Bone Metastasis | N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) | Prevention of osteoclastic bone resorption. nih.govbenthamscience.comeurekaselect.com | Interference with the adenylyl cyclase pathway. nih.goveurekaselect.com |
| Breast Cancer Bone Metastasis | N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) | Suggestion of bone regeneration through chondrocyte multiplication. nih.gov | Not fully elucidated. |
| Various Cancer Cell Lines | Phthalimide Derivatives | Anti-proliferative activity. researchgate.net | Modulation of pathways like NF-κB. researchgate.net |
A significant area of research for this compound analogues has been their potent anti-hypersensitivity and analgesic effects in various pain models. nih.govbvsalud.orgnih.gov MPMPH-1 has demonstrated remarkable efficacy in reducing both acute and chronic pain behaviors in animal studies. bvsalud.orgnih.gov
The primary mechanism for these effects appears to be the inhibition of the adenylyl cyclase pathway, as discussed previously. bvsalud.orgnih.gov This is supported by the finding that MPMPH-1 effectively reduces hypersensitivity induced by chemical mediators that rely on the adenylyl cyclase signaling cascade, such as prostaglandin E₂, bradykinin, and epinephrine. bvsalud.orgnih.gov The compound has also shown marked inhibition in inflammatory pain models induced by carrageenan and lipopolysaccharide, which involves the reduction of neutrophil migration. bvsalud.orgnih.gov
Importantly, MPMPH-1 appears to act on both peripheral and central pain control pathways. bvsalud.orgnih.gov This suggests a comprehensive modulation of the pain signaling system. Its effectiveness in reducing persistent cancer-pain behavior in a melanoma model further highlights its potential for managing complex and chronic pain states. bvsalud.orgnih.gov The analgesic properties of other phthalimide derivatives have also been linked to mechanisms such as the inhibition of cyclooxygenase (COX) enzymes. nih.gov This indicates that the phthalimide scaffold can be modified to target different components of the pain pathway.
Anti-proliferative and Anti-tumor Mechanisms in various Cancer Models, including Bone Metastasis
Structure-Activity Relationship (SAR) Studies for Therapeutic Development
The development of effective therapeutic agents based on the this compound scaffold relies heavily on understanding the relationship between a molecule's chemical structure and its biological activity. Rational design and synthesis, coupled with pharmacological profiling, are key to optimizing these compounds.
The rational design of this compound derivatives has been guided by the desire to enhance their therapeutic properties while minimizing off-target effects. nih.govnih.govresearchgate.net The synthesis of these compounds often involves the condensation of a substituted phthalic anhydride (B1165640) with an appropriate amine, allowing for a wide range of structural diversity. nih.govbiomedgrid.com
For instance, in the development of analgesic agents, new series of N-arylmethylideneamino derivatives of phthalimide and 4-nitrophthalimide (B147348) have been designed and synthesized. nih.gov These modifications were intended to modulate their interaction with targets like cyclooxygenase enzymes. nih.gov Similarly, to improve the selectivity of serotonin 5-HT1A receptor antagonists based on a phthalimide structure, the phthalimide moiety was replaced with substituted benzamides and bulky alkyl amides. nih.gov This led to derivatives with significantly improved affinity and selectivity. nih.gov
The synthesis of these rationally designed compounds is a critical step in the drug discovery process, enabling the experimental validation of theoretical models and the identification of lead compounds for further development. researchgate.netbiomedgrid.com
Structure-activity relationship (SAR) studies aim to establish clear correlations between the molecular features of this compound derivatives and their pharmacological effects. researchgate.netnih.govacs.org For example, in the context of adenylyl cyclase inhibition, the nature of the substituent on the phthalimide nitrogen has been shown to be crucial for activity and selectivity. nih.gov
In silico studies have played a significant role in predicting the absorption, distribution, metabolism, and excretion (ADME) and toxicological (Tox) properties of these compounds. nih.govbenthamscience.comeurekaselect.comnih.gov For MPMPH-1, in silico toxicological analysis suggested a potential for mutagenicity, which was later confirmed by in vivo micronucleus assays. nih.govbenthamscience.comeurekaselect.com Despite this, the compound was found to be relatively safe in the context of the study and demonstrated good bioavailability and local activity without interfering with locomotor activity. bvsalud.orgnih.gov
The evaluation of ADME-Tox profiles is essential for the development of drug candidates. nih.govcell4pharma.com Predictive models and in vitro assays help to identify potential liabilities early in the drug discovery process, allowing for the design of analogues with improved pharmacokinetic and safety profiles. nih.govcell4pharma.com
Rational Design and Synthesis of this compound Derivatives with Modulated Bioactivity
Enzyme Interaction and Inhibition Kinetics
The therapeutic potential of this compound analogues is often linked to their ability to modulate the activity of specific enzymes. Understanding the kinetics and mechanisms of this inhibition is fundamental to drug design and development. Reversible inhibitors, which bind to enzymes through non-covalent interactions, are of particular interest as their effects can be modulated. The dissociation of a reversible inhibitor can restore normal enzyme function. libretexts.org
Analysis of Reversible Enzyme Inhibition Mechanisms (e.g., Competitive, Non-competitive, Mixed, Uncompetitive, Partial Reversible Inhibition)
Reversible enzyme inhibition is categorized into several distinct mechanisms based on how the inhibitor interacts with the enzyme and the enzyme-substrate complex. researchgate.net
Competitive Inhibition : In this mechanism, the inhibitor molecule bears a structural resemblance to the substrate and binds to the enzyme's active site, thereby competing directly with the substrate. slideshare.net The inhibition can be overcome by increasing the substrate concentration. While the maximum reaction rate (Vmax) remains unchanged, the Michaelis constant (Km) increases, reflecting a lower apparent affinity of the enzyme for its substrate. slideshare.net The inhibition of cholinesterase by physostigmine (B191203) serves as a classic example of competitive inhibition. nih.gov Studies on analogues of thyrotropin-releasing hormone (TRH) have identified potent competitive inhibitors for pyroglutamyl-peptidase II (PPII). portlandpress.com
Non-competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. libretexts.org Consequently, Vmax is lowered, but Km remains the same. libretexts.org This type of inhibition depends only on the inhibitor's concentration.
Uncompetitive Inhibition : This form of inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. libretexts.orgresearchgate.net This binding effectively reduces the concentration of the ES complex, leading to a decrease in both Vmax and Km. libretexts.org Lineweaver-Burk plots for uncompetitive inhibition show parallel lines for inhibited and uninhibited reactions.
Mixed Inhibition : Mixed inhibitors can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This type of inhibition affects both the Km and Vmax values.
Partial Reversible Inhibition : In this scenario, the enzyme-inhibitor-substrate complex can still form a product, but at a much slower rate than the uninhibited enzyme.
Research into phthalimide derivatives has explored these mechanisms. For instance, certain cyclic imides have been designed for selective anti-inflammatory action through the inhibition of cyclooxygenase-2 (COX-2), demonstrating high structural reactivity similar to known selective inhibitors. biomedgrid.com
Investigation of Specific Enzyme Targets and Binding Affinities
Scientific investigations have identified several key enzyme targets for this compound and its analogues, highlighting their potential in various therapeutic areas. The phthalimide core structure is often conjugated to other pharmacophores to enhance pharmacokinetic properties and reduce toxicity. researchgate.net
One significant target is adenylyl cyclase (AC) . An in silico molecular docking analysis revealed that the phthalimide derivative N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) has a high affinity for this enzyme. nih.gov Subsequent studies confirmed that the mechanism of action for MPMPH-1, particularly in mediating pain relief, is correlated with adenylyl cyclase inhibition. researchgate.neteurekaselect.comnih.gov
Another class of enzymes inhibited by phthalimide-containing compounds is aspartate semialdehyde dehydrogenase (ASADH) . Enzyme kinetic studies identified several such compounds as effective ASADH inhibitors, with inhibition constant (Ki) values in the micromolar range. nih.gov Structural modifications, such as the addition of a chloro group to the phthalimide structure, were shown to enhance binding affinity approximately tenfold. nih.gov
Phthalimide analogues have also been recognized as inhibitors of cyclooxygenase (COX) enzymes . researchgate.net N-alkyl-isoindoline-1,3-dione derivatives, for example, are considered good inhibitors of COX. mdpi.com Research has also focused on developing phthalimide derivatives with selective inhibitory action against COX-2 for anti-inflammatory purposes. biomedgrid.com
Other enzymes targeted by related structures include:
Pyroglutamyl-peptidase II (PPII) : C-terminally extended analogues of Glp-Asn-ProNH2 have been developed as highly potent competitive inhibitors of PPII, with one derivative achieving a Ki of 1 nM. portlandpress.com
Cholinesterases : The phthalimide structure is a known basis for cholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease. researchgate.net
Protein Kinase C-β (PKC-β) : Novel indolylindazolylmaleimides, which are structurally related cyclic imides, were identified as potent inhibitors of PKC-β with IC50 values in the low nanomolar range (20–25 nM). acs.org
The following table summarizes the enzyme inhibitory activities of various phthalimide analogues.
| Enzyme Target | Inhibitor (Analogue) | Reported Activity/Affinity | Reference |
|---|---|---|---|
| Adenylyl Cyclase (AC) | N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) | High Affinity (Molecular Docking) | nih.gov |
| Aspartate Semialdehyde Dehydrogenase (ASADH) | Phthalimide Analogues (e.g., M9, M11) | Ki values from 110 to 180 µM | nih.gov |
| Cyclooxygenase-2 (COX-2) | Phthalimide Derivatives | High structural reactivity and selectivity | biomedgrid.com |
| Pyroglutamyl-peptidase II (PPII) | Glp-Asn-Pro-Tyr-Trp-Trp-7-amido-4-methylcoumarin | Ki = 1 nM (Competitive Inhibition) | portlandpress.com |
| Protein Kinase C-β (PKC-β) | Indolylindazolylmaleimides (8f, 8i) | IC50 = 20−25 nM | acs.org |
| HIV Reverse Transcriptase | N-(1-adamantyl)-4-aminophthalimide | EC50 = 4.78 μg/mL | biomedgrid.com |
Toxicological and Safety Assessments for Biomedical Applications
The evaluation of toxicological properties is a critical step in the development of phthalimide analogues for biomedical use. These assessments encompass a range of studies from computational predictions to in vivo animal models.
In Silico, In Vitro, and In Vivo Mutagenicity Studies and Risk Assessment
Mutagenicity, the potential of a chemical to induce genetic mutations, is a significant safety concern. Both computational (in silico) and experimental (in vitro, in vivo) methods are employed for its assessment.
For the derivative N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) , in silico toxicological analysis predicted a mutagenic potential with a low to moderate level of confidence. researchgate.neteurekaselect.com This computational prediction was subsequently confirmed through an in vivo micronucleus assay, which is a standard test for detecting genotoxic damage. researchgate.neteurekaselect.com
The risk assessment of mutagenic substances often involves determining a "margin of exposure" (MOE), which compares the dose that causes a low incidence of cancer in animal studies to the level of human exposure. europa.eu An MOE of 10,000 or higher is generally considered to be of low concern from a public health perspective. europa.eu Such methodologies are crucial for contextualizing the findings from mutagenicity studies and informing regulatory decisions.
The following table details the mutagenicity findings for a key this compound analogue.
| Compound | Study Type | Finding | Reference |
|---|---|---|---|
| N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) | In Silico Analysis | Predicted mutagenic potential (low to moderate confidence) | researchgate.neteurekaselect.com |
| In Vivo Micronucleus Assay | Confirmed mutagenic potential | researchgate.neteurekaselect.com |
Evaluation of Systemic and Organ-Specific Toxicological Effects
Beyond mutagenicity, broader toxicological assessments are performed to understand the systemic and organ-specific effects of this compound analogues.
Despite the confirmed mutagenic potential of N-(4-methyl-phenyl)-4-methylphthalimide (MPMPH-1) , studies have also reported it as "relatively safe" within the context of specific applications. researchgate.netnih.gov In a mouse model of breast cancer bone metastasis, repeated administration of MPMPH-1 was found to prevent the osteoclastic resorption of bone matrix. researchgate.netnih.gov Furthermore, the compound was associated with the multiplication of chondrocytes, suggesting a potential for cartilage regeneration. nih.gov
Other studies on different phthalimide derivatives have also indicated a favorable safety profile in certain contexts:
A series of N-phthaloyl amino acid derivatives , synthesized from the highly toxic precursor phthalic anhydride, did not exhibit significant cytotoxicity in vitro when tested against tumor cells or normal mouse spleen cells. researchgate.net
A therapeutic safety test on arylphthalimides with hypolipidemic and anti-inflammatory activity showed no lethality or signs of adverse behavioral reactions in mice, even at a high dose of 2 g/kg. biomedgrid.com
The pesticide phosmet , which contains a phthalimide moiety, and its oxygen analogue demonstrate low persistence in both plants and animals. inchem.org
These findings suggest that while some analogues may present specific hazards like mutagenicity, the phthalimide scaffold can be derivatized to produce compounds with low systemic toxicity and even regenerative effects in certain tissues. researchgate.netnih.govresearchgate.net
Q & A
Q. What are the common synthetic routes for 4-Methylphthalimide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of methyl-substituted phthalic anhydride derivatives with ammonia or primary amines under reflux conditions. Reaction parameters such as solvent polarity (e.g., acetic acid vs. DMF), temperature (80–120°C), and stoichiometric ratios of precursors critically affect yield and purity. Post-synthesis purification via recrystallization or column chromatography is essential. Characterization should include NMR (<sup>1</sup>H, <sup>13</sup>C), FT-IR (to confirm imide C=O stretches at ~1700 cm<sup>-1</sup>), and elemental analysis .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm the methyl group position (δ ~2.5 ppm for CH3 in <sup>1</sup>H NMR) and imide ring structure.
- HPLC-MS : For purity assessment and detection of byproducts (e.g., unreacted precursors).
- X-ray Crystallography : To resolve ambiguities in molecular geometry, particularly for novel derivatives .
Q. What are the primary pharmacological applications of this compound derivatives in preclinical studies?
- Methodological Answer : this compound derivatives are explored as anti-inflammatory and analgesic agents. For example, N-(4-methylphenyl)-4-methylphthalimide demonstrated antihypersensitivity effects in murine neuropathic pain models (e.g., von Frey filament tests) at doses of 10–30 mg/kg. Mechanistic studies often focus on TNF-α inhibition or COX-2 modulation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from variations in experimental models (e.g., murine vs. rat models), dosing regimens, or compound purity. To address this:
- Conduct systematic reviews with meta-analyses to quantify heterogeneity using I<sup>2</sup> statistics (values >50% indicate significant variability).
- Validate findings through dose-response curves and orthogonal assays (e.g., ELISA for cytokine levels alongside behavioral tests) .
Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound analogs?
- Methodological Answer :
- Variable Selection : Systematically modify substituents (e.g., halogenation at the 5-position) while keeping the methyl group constant.
- High-Throughput Screening : Use libraries of derivatives to assess IC50 values against targets like PDE4 or TNF-α.
- Computational Modeling : Apply DFT calculations or molecular docking to predict binding affinities before synthesis .
Q. How should researchers address reproducibility challenges in synthesizing this compound derivatives?
- Methodological Answer :
- Detailed Protocols : Document solvent grades, catalyst batches, and reaction times meticulously.
- Control Experiments : Replicate reactions under inert atmospheres (N2/Ar) to exclude oxidation byproducts.
- Collaborative Validation : Share samples with independent labs for NMR and LC-MS cross-verification .
Q. What statistical methods are appropriate for analyzing dose-dependent effects in this compound toxicity studies?
- Methodological Answer : Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate LD50 or NOAEL (No Observed Adverse Effect Level). Pairwise comparisons (e.g., ANOVA with Tukey post-hoc tests) can identify significant differences between treatment groups. Report confidence intervals (95% CI) for robustness .
Data Management and Reporting
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for this compound datasets?
- Methodological Answer :
- Repositories : Deposit raw spectral data (NMR, MS) in platforms like Chemotion or RADAR4Chem.
- Metadata Standards : Include IUPAC names, experimental conditions, and instrument calibration details.
- License Attribution : Use CC-BY licenses for open-access sharing .
Q. What are best practices for integrating computational and experimental data in this compound research?
- Methodological Answer :
- Hybrid Workflows : Combine molecular dynamics simulations (e.g., GROMACS) with experimental solubility assays.
- Data Fusion Tools : Use KNIME or Python libraries (Pandas, RDKit) to align computational predictions (logP, pKa) with HPLC retention times .
Ethical and Methodological Considerations
Q. How should researchers address potential biases in preclinical evaluations of this compound derivatives?
- Methodological Answer :
- Blinding : Implement double-blind protocols in animal studies to minimize observer bias.
- Negative Controls : Include vehicle-only groups and reference standards (e.g., ibuprofen for analgesia assays).
- Transparency : Pre-register study designs on platforms like OSF to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
